1-Chloro-4-ethoxybutane

概要

説明

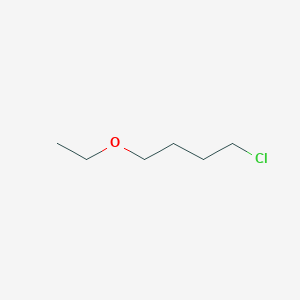

1-Chloro-4-ethoxybutane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and an ethoxy group attached to a butane backbone

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethoxybutane can be synthesized through the reaction of 1-chloro-4-butanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the formation of the desired ether compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation to obtain a high-purity product.

化学反応の分析

Types of Reactions: 1-Chloro-4-ethoxybutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 4-ethoxybutanol.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 1-ethoxybutane.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: 4-ethoxybutanol.

Oxidation: 4-ethoxybutanal or 4-ethoxybutanoic acid.

Reduction: 1-ethoxybutane.

科学的研究の応用

1-Chloro-4-ethoxybutane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving ether cleavage.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

作用機序

The mechanism of action of 1-Chloro-4-ethoxybutane involves its interaction with nucleophiles, leading to the substitution of the chlorine atom. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine, resulting in the formation of a new bond and the release of the chloride ion.

類似化合物との比較

1-Chloro-4-ethoxybutane can be compared with other chlorinated ethers such as:

1-Chloro-2-ethoxyethane: Similar in structure but with a shorter carbon chain.

1-Chloro-3-ethoxypropane: Similar in structure but with a different carbon chain length.

Uniqueness: this compound is unique due to its specific carbon chain length and the position of the chlorine and ethoxy groups, which influence its reactivity and applications.

List of Similar Compounds

- 1-Chloro-2-ethoxyethane

- 1-Chloro-3-ethoxypropane

- 1-Chloro-5-ethoxypentane

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

1-Chloro-4-ethoxybutane (C6H13ClO) is an organic compound with potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its chloro and ethoxy functional groups. The structural formula can be represented as:

This compound is a colorless liquid with a boiling point around 110 °C. Its molecular structure plays a significant role in its reactivity and biological interactions.

Toxicological Profile

The toxicological profile of this compound has not been extensively characterized in the literature. However, related compounds like 1-chloro-4-nitrobenzene have shown significant biological effects, which may provide insights into the potential activities of this compound. For instance, 1-chloro-4-nitrobenzene has been reported to induce oxidative stress and genotoxicity in various biological systems .

Key Findings:

- Genotoxicity : Similar compounds exhibit mutagenic properties, including chromosomal aberrations and sister chromatid exchanges in vitro .

- Oxidative Stress : Compounds with similar structures have been linked to the formation of reactive oxygen species (ROS), contributing to cellular damage .

Pharmacokinetics

Though specific pharmacokinetic data for this compound is limited, studies on structurally related compounds suggest that such alkyl halides are metabolized through pathways involving cytochrome P450 enzymes. These enzymes facilitate the oxidative metabolism of halogenated compounds, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules .

Metabolism Insights:

- Absorption : Alkyl halides typically exhibit significant absorption following dermal or oral exposure.

- Excretion : Metabolites are primarily excreted via urine, indicating potential for systemic exposure following environmental or occupational exposure.

Occupational Exposure

A retrospective study on workers exposed to chlorinated compounds indicated that exposure could lead to adverse health outcomes, including respiratory issues and potential carcinogenic effects due to prolonged exposure to similar chemical structures . Although specific data on this compound was not available, the implications from related compounds highlight the need for caution.

Environmental Impact

Research has shown that chlorinated hydrocarbons can persist in the environment, leading to bioaccumulation and potential ecological risks. Monitoring studies indicate that such compounds can affect aquatic life and disrupt ecosystems .

Toxicological Data Comparison

| Compound | Oral LD50 (mg/kg) | Mutagenicity | Oxidative Stress |

|---|---|---|---|

| 1-Chloro-4-nitrobenzene | 294 (male rats) | Positive in vitro | Yes |

| This compound | TBD | TBD | TBD |

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Genotoxicity | Potentially mutagenic based on structural analogs |

| Oxidative Stress | Likely involvement due to similar compound behavior |

| Metabolism | Expected involvement of cytochrome P450 enzymes |

特性

IUPAC Name |

1-chloro-4-ethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-2-8-6-4-3-5-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRDURXALZYREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334466 | |

| Record name | 1-Chloro-4-ethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36865-43-7 | |

| Record name | 1-Chloro-4-ethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。